LRH-1 agonist-6N
Description
The Crucial Role of Liver Receptor Homolog-1 (LRH-1) in Biological Systems
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a member of the nuclear receptor superfamily of transcription factors. acs.orgwikipedia.org These proteins are intracellular and respond to lipid-soluble signals like hormones and vitamins to regulate gene expression. nih.gov LRH-1 is predominantly expressed in tissues of endodermal origin, such as the liver, intestine, exocrine pancreas, and ovaries. acs.orgtandfonline.com Its functions are diverse and critical for maintaining homeostasis.
In adults, LRH-1 is a key regulator of cholesterol, bile acid, and glucose metabolism. acs.org It also governs steroid biosynthesis. acs.org In the intestine, LRH-1 plays a vital role in maintaining immune homeostasis by controlling the local production of glucocorticoids and orchestrating the anti-inflammatory and antifungal responses of macrophages. acs.org Furthermore, LRH-1 is implicated in cell proliferation and the maintenance of pluripotency in stem cells during embryonic development. wikipedia.orgmdpi.com The receptor is involved in the regulation of developmental gene networks and can even replace the key transcription factor Oct4 in the process of reprogramming somatic cells into induced pluripotent stem cells. oup.comencyclopedia.pub
LRH-1 exerts its influence by binding to specific DNA sequences as a monomer, a characteristic feature of the Ftz-F1 sub-family of nuclear receptors. oup.comnih.gov It controls the expression of a wide array of genes, including those involved in the WNT and NOTCH signaling pathways, which are crucial for intestinal stem cell function and cell renewal. mdpi.com The receptor can act both by directly binding to DNA and by functioning as a coactivator for other transcription factors, such as β-catenin. mdpi.comencyclopedia.pub
Given its multifaceted roles, dysregulation of LRH-1 activity has been linked to various pathological conditions, including metabolic diseases like nonalcoholic fatty liver disease and type II diabetes, inflammatory bowel disease, and certain types of cancer. acs.orgtandfonline.com
An Overview of Agonist Modulators for Nuclear Receptors
Nuclear receptors are prime targets for therapeutic intervention due to their role in regulating a vast number of genes associated with various diseases. wikipedia.org Approximately 13% of FDA-approved drugs target these receptors. wikipedia.org The activity of nuclear receptors is modulated by ligands, which can be either endogenous molecules or synthetic compounds. These ligands are broadly classified based on their effect on the receptor's activity.
Agonists are ligands that bind to and activate a nuclear receptor, mimicking the effect of the natural ligand. patsnap.com This activation typically leads to an upregulation of gene expression. wikipedia.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the recruitment of coactivator proteins. nih.govwikipedia.org These coactivators often possess enzymatic activity, such as histone acetyltransferase (HAT) activity, which modifies chromatin structure to promote gene transcription. wikipedia.org
The development of synthetic agonists for nuclear receptors is a significant area of research. These compounds can offer improved stability, solubility, and potency compared to endogenous ligands, making them more effective tools for both research and clinical applications. nih.govemory.edu The goal is often to create agonists that are not only potent but also selective for a specific receptor to minimize off-target effects. acs.org Structure-guided design, which utilizes the three-dimensional structure of the receptor's ligand-binding pocket, is a powerful approach to developing such targeted agonists. acs.orgnih.gov
The Rationale for Investigating LRH-1 Agonist-6N as a Potent Activator
The development of potent and selective agonists for LRH-1 has been a significant challenge for medicinal chemists. acs.org The receptor possesses a large and highly hydrophobic ligand-binding pocket, which has made it difficult to design small molecules that bind with high affinity and specificity. acs.orgnih.gov Early research identified phospholipids, such as dilauroyl phosphatidylcholine (DLPC), as endogenous agonists of LRH-1. acs.org However, these molecules have limitations as therapeutic agents due to their poor solubility, metabolic instability, and low potency. nih.govemory.edu
A promising class of synthetic LRH-1 agonists was developed based on a bicyclic hexahydropentalene core scaffold, with RJW100 being a key compound from this series. acs.orgmdpi.com While RJW100 has been instrumental in probing the biology of LRH-1, its potency is in the micromolar range, which can lead to off-target effects at the concentrations required for efficacy. acs.orgvulcanchem.com
This led to a focused effort to develop more potent LRH-1 agonists through a structure-guided design approach. acs.orgnih.gov By analyzing the crystal structure of LRH-1 in complex with RJW100, researchers hypothesized that strengthening polar interactions deep within the binding pocket could anchor synthetic compounds in a more consistent orientation and thereby improve their potency. acs.org
This systematic optimization led to the discovery of This compound . acs.org This compound distinguished itself with a remarkable increase in potency, exhibiting an EC50 of 15 nM in cell-based assays, which is approximately 100-fold more potent than RJW100. acs.orgvulcanchem.com This significant leap in potency established 6N as the first low nanomolar LRH-1 agonist, making it a valuable tool for exploring the therapeutic potential of LRH-1 activation with greater precision and a reduced risk of off-target effects. acs.orgvulcanchem.com The rationale for its research stems from the need for a potent and selective tool to modulate LRH-1 activity for potential therapeutic applications in inflammatory and metabolic diseases. acs.orgnih.gov
Scope and Objectives of Academic Inquiry into this compound
The discovery of this compound has opened new avenues for academic research focused on understanding the intricate roles of LRH-1 and exploring its therapeutic potential. The primary objectives of this research can be summarized as follows:
Elucidating the Molecular Mechanism of Action: A key objective is to understand how 6N achieves its high potency. This involves detailed structural studies, such as X-ray crystallography, to visualize the precise interactions between 6N and the LRH-1 ligand-binding pocket. acs.orgrcsb.org Research aims to uncover the novel mechanism of action that allows 6N to bind deep within the pocket and promote a conformation that favors coactivator recruitment. acs.org
Investigating Therapeutic Potential in Inflammatory Bowel Disease (IBD): Given LRH-1's role in intestinal immune homeostasis, a major focus is on evaluating the efficacy of 6N in models of IBD. acs.org Studies in intestinal organoids are designed to assess the ability of 6N to induce the expression of steroidogenic enzymes and anti-inflammatory cytokines, while reducing pro-inflammatory signals. acs.orgmedchemexpress.com
Exploring Applications in Metabolic Diseases: Academic inquiry is also directed at understanding the effects of potent LRH-1 activation by 6N on metabolic pathways. acs.org This includes investigating its impact on lipid and glucose metabolism in relevant cell and animal models of diseases like non-alcoholic fatty liver disease and type 2 diabetes. acs.org
Serving as a Scaffold for Further Drug Development: this compound serves as a valuable chemical scaffold for the development of other LRH-1 modulators, including antagonists and degraders. emory.edu Research in this area aims to create a diverse toolkit of molecules to probe the different functions of LRH-1 and to develop compounds with tailored therapeutic profiles. emory.edu
The overarching goal of this academic inquiry is to leverage the high potency and novel mechanism of this compound to deepen our understanding of LRH-1 biology and to pave the way for the development of new therapeutic strategies for a range of human diseases. acs.org
Interactive Data Tables
Potency of LRH-1 Agonists
| Compound | EC50 (nM) | Fold Potency vs. RJW100 |
|---|---|---|
| This compound | 15 | ~100x |
| RJW100 | ~1500 | 1x |
EC50 represents the concentration of the compound that produces 50% of the maximal response.
Effect of this compound on Gene Expression in an IBD Model
| Gene | Function | Effect of 6N |
|---|---|---|
| Cyp11a1 | Steroidogenesis | Increased |
| Cyp11b1 | Steroidogenesis | Increased |
| IL-10 | Anti-inflammatory cytokine | Increased |
| IL-1β | Pro-inflammatory cytokine | Reduced |
Properties
Molecular Formula |
C28H36N2O2S |
|---|---|
Molecular Weight |
464.668 |
IUPAC Name |
(3aR,6S,6aR)-2-Hexyl-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalene |
InChI |
InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1 |
InChI Key |
COQCBADNBTZWQG-NSVAZKTRSA-N |
SMILES |
O=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LRH-1 agonist-6N |
Origin of Product |
United States |
Preclinical Synthetic Methodologies and Derivation Context of Lrh 1 Agonist 6n
Strategies for Rational Design and Discovery of LRH-1 Agonists
The discovery of LRH-1 agonists has been hampered by the nature of the receptor's ligand-binding pocket (LBP). The LBP is large and highly hydrophobic, which has historically resulted in synthetic compounds binding in unpredictable orientations, complicating rational, structure-based design efforts. emory.edunih.govrcsb.org Early synthetic agonists, while demonstrating activity, often showed that even minor structural modifications could lead to completely different binding modes, which confounded the establishment of clear structure-activity relationships (SAR). nih.goviucr.org
A pivotal shift in strategy came from a structure-guided approach that leveraged high-resolution crystal structures of LRH-1. nih.govacs.org Researchers identified two key polar regions within the binding pocket that could be targeted to anchor ligands and achieve a consistent binding orientation:
Deep Pocket Interactions: A conserved network of water molecules deep within the LBP was identified as mediating contact between early agonists and polar residues like Threonine-352 (Thr352). nih.govnih.gov The rational design strategy aimed to displace these water molecules and form a direct, stable interaction with these deep-pocket residues. nih.govnih.gov
Pocket Mouth Interactions: Inspired by the binding of endogenous phospholipid ligands, a second strategy focused on targeting hydrophilic residues near the mouth of the LBP. nih.govrcsb.org
The design of 6N was a direct result of the first strategy. nih.govemory.edu By exploiting a newly identified polar interaction, scientists were able to "lock" the agonist scaffold into a consistent and favorable orientation. nih.govacs.org This approach overcame the challenge of unpredictable binding and enabled the systematic optimization of the ligand, ultimately leading to the discovery of 6N as the first low-nanomolar LRH-1 agonist. nih.govmdpi.comencyclopedia.pub This success underscored the power of structure-guided design in targeting difficult orphan nuclear receptors.
Methodological Approaches for the Synthesis of LRH-1 Agonist-6N
The synthesis of 6N is a multi-step process building upon the established chemistry of its precursor scaffolds. The development of 6N was achieved through a structure-guided modification of the RJW100 scaffold. nih.govmdpi.com A key objective was to replace the hydroxyl group of RJW100, which interacts indirectly with Thr352 via a water molecule, with a moiety capable of forming a direct hydrogen bond. nih.gov
The successful approach involved the introduction of a sulfamide (B24259) group. escholarship.org This modification proved optimal for establishing a direct hydrogen bond with the Thr352 residue deep within the LBP, an interaction that is critical to the high potency of 6N. nih.govescholarship.org The synthesis also involves maintaining the core hexahydropentalene structure and the specific stereochemistry that is favorable for agonist activity. escholarship.orgsoton.ac.uk Detailed synthetic procedures and characterization data for 6N and its intermediates have been published in scientific literature, confirming its structure and purity. escholarship.org
Precursor Identification and Elucidation in this compound Derivation (e.g., RJW100 scaffold)
The direct chemical precursor for the development of 6N is the compound RJW100 . mdpi.comencyclopedia.pub RJW100 is a synthetic LRH-1 agonist that features a bicyclic [3.3.0] hexahydropentalene (6HP) core. nih.govresearchgate.net This 6HP scaffold, first identified by Whitby and colleagues, proved to be a promising starting point for developing LRH-1 modulators. nih.govmdpi.com
RJW100 itself was an evolution from an earlier agonist, GSK8470 . nih.gov Crystallographic studies revealed that despite their structural similarity, RJW100 and GSK8470 adopted surprisingly different, almost perpendicular, binding modes within the LRH-1 LBP. nih.goviucr.org RJW100 was found to activate the receptor via a novel polar interaction mediated by its hydroxyl group and a network of water molecules. rcsb.orgiucr.org
However, RJW100 is a racemic mixture, and subsequent studies showed that its enantiomers have different activities. The RR-RJW100 enantiomer is a more potent stabilizer and activator of LRH-1 than the SS-RJW100 enantiomer. soton.ac.ukrcsb.org The SS-RJW100 enantiomer adopts multiple configurations in the binding pocket and fails to make a key interaction that is critical for activation by the RR-enantiomer. rcsb.orgresearchgate.net These insights into the scaffold's binding mode and the importance of its stereochemistry were crucial for the rational design of 6N, which was engineered to optimize the key interactions first identified with the RJW100 scaffold. nih.govsoton.ac.uk
Table 1: Key LRH-1 Agonists and Their Scaffolds
| Compound Name | Core Scaffold | Key Structural Feature/Interaction | Potency/Activity Note |
|---|---|---|---|
| GSK8470 | Hexahydropentalene (6HP) | Aryl-substituted 6HP core. | Early agonist, but with stability issues. researchgate.net |
| RJW100 | Hexahydropentalene (6HP) | Racemic mixture; hydroxyl group interacts with deep pocket waters. rcsb.orgsoton.ac.uk | More potent than GSK8470, but binding is indirect. nih.gov |
| RR-RJW100 | Hexahydropentalene (6HP) | Enantiomerically pure; more stable binding and activation. soton.ac.uk | Established as the more active enantiomer of RJW100. soton.ac.uk |
| 6N | Hexahydropentalene (6HP) | Sulfamide group forms a direct H-bond with Thr352. escholarship.org | First low-nanomolar LRH-1 agonist; ~100x more potent than RJW100. nih.govacs.org |
Advanced Synthetic Techniques Employed in this compound Research
While the synthesis of 6N itself was a direct application of structure-guided medicinal chemistry, the broader research effort to create analogues and further probe the LRH-1 binding pocket has employed more advanced synthetic methodologies. The traditional synthesis of the 6HP core, often involving a Pauson-Khand reaction, placed limitations on the types of modifications that could be made, particularly at the bridgehead position of the scaffold. nih.gov
To overcome this limitation and enable more diverse modifications, an alternative synthesis was developed utilizing photoredox conjugate addition . nih.govbiorxiv.org This modern synthetic technique allows for the modular modification of the bridgehead group, opening up new avenues for agonist development. nih.gov By using this method, researchers have been able to investigate the role of the α-styrene group and introduce novel substituents. nih.govbiorxiv.org The crystal structure of LRH-1 bound to a compound synthesized via this route revealed new opportunities to target novel regions of the LBP, potentially modulating the receptor's activity and downstream gene expression in unique ways. nih.gov These advanced techniques are vital for creating a wider library of chemical probes to fully understand LRH-1 biology and develop next-generation therapeutics.
Molecular and Cellular Mechanisms of Action of Lrh 1 Agonist 6n
Direct Binding Kinetics and Thermodynamics with LRH-1
The primary mechanism of action for LRH-1 agonist-6N involves direct binding to the ligand-binding domain (LBD) of LRH-1. As an agonist, 6N is expected to bind to LRH-1 and stabilize a conformation that promotes transcriptional activity. While specific, detailed data on the direct binding kinetics and thermodynamics (such as association rates, dissociation rates, and equilibrium dissociation constants (Kd)) of this compound with LRH-1 were not available in the provided sources, the classification of 6N as an LRH-1 agonist implies a specific and measurable binding interaction with the receptor protein frontiersin.org. The potency of an agonist is typically characterized by its affinity for the receptor, which is reflected in its Kd value, and its efficacy in eliciting a functional response upon binding.
Conformational Changes Induced by this compound Binding
Ligand binding to nuclear receptors like LRH-1 induces crucial conformational changes in the receptor protein, particularly within the ligand-binding domain. A key event is the repositioning of Helix 12 (H12), which contains the activation function 2 (AF-2) motif. In the absence of an activating ligand, H12 is typically in a conformation that hinders coactivator binding. Agonist binding, such as by this compound, stabilizes H12 in an "active" conformation where the AF-2 surface is properly oriented to interact with leucine-rich motifs (LXXLL) found in nuclear receptor coactivator proteins . This conformational change is fundamental for the subsequent recruitment of transcriptional machinery components. While the specific structural details of LRH-1's conformational change upon binding with 6N were not detailed in the provided sources, its function as an agonist indicates it stabilizes the active, coactivator-permissive state of the receptor frontiersin.org.
Recruitment of Co-activator Proteins and Transcriptional Machinery Activation
The stabilization of the active conformation of LRH-1 by agonist-6N facilitates the recruitment of steroid receptor coactivator (SRC) family proteins, such as Transcriptional Intermediary Factor 2 (TIF2), also known as SRC-2 or GRIP1 . These coactivators possess multiple LXXLL motifs that interact with the activated AF-2 domain of LRH-1. The recruitment of coactivators is a critical step in the transcriptional activation cascade. SRC proteins, including TIF2, act as scaffolds that bridge the nuclear receptor (LRH-1 bound to 6N) to other components of the transcriptional machinery, including chromatin remodeling complexes, histone modifying enzymes, and the basal transcription complex. This assembly at the promoter or enhancer regions of target genes leads to increased gene expression. The observation that this compound induces LRH-1-controlled expression supports its role in facilitating the recruitment of these coactivator complexes frontiersin.org.
Modulation of LRH-1 Transcriptional Activity in Model Systems
This compound modulates the transcriptional activity of LRH-1, leading to altered expression of LRH-1 target genes. This modulation can be observed and quantified in various model systems. A common method to assess nuclear receptor transcriptional activity is through luciferase reporter assays. In these assays, cells are transfected with a plasmid containing an LRH-1 response element linked to a luciferase reporter gene. Activation of LRH-1 by an agonist like 6N leads to increased transcription of the luciferase gene, resulting in measurable luminescence. While specific luciferase reporter assay data for this compound were not presented in the provided sources, the principle of using such assays to demonstrate the transcriptional modulation by LRH-1 ligands is well-established. The reported ability of this compound to induce LRH-1-controlled expression in intestinal organoids demonstrates its functional impact on gene transcription in a biological model system frontiersin.org.
Crosstalk with Other Signaling Pathways Mediated by this compound
LRH-1 is known to interact and crosstalk with various other signaling pathways, influencing a wide range of cellular processes. One notable pathway with which LRH-1 interacts is the WNT/β-catenin signaling pathway frontiersin.org. This pathway is crucial for cell proliferation, differentiation, and tissue homeostasis. The provided sources indicate a connection between the LRH-1 and Wnt/β-catenin pathways frontiersin.org. While the precise molecular mechanisms by which this compound specifically mediates crosstalk with the WNT/β-catenin pathway were not explicitly detailed, its action as an LRH-1 agonist suggests it could influence this pathway through the transcriptional regulation of genes involved in WNT signaling or through protein-protein interactions between LRH-1 and components of the WNT pathway. The reported effects of 6N on LRH-1-controlled expression frontiersin.org could potentially impact downstream elements of the WNT/β-catenin cascade, highlighting a potential point of intersection for the compound's activity.
Pharmacological Characterization of Lrh 1 Agonist 6n in Preclinical Models
Ligand-Binding Assays and Affinity Determination (e.g., DSF, FP competition)
The binding affinity and stabilization of LRH-1 by agonist-6N have been quantified using various biophysical techniques. Differential Scanning Fluorimetry (DSF) was employed to assess the thermal stabilization of the LRH-1 ligand-binding domain (LBD) upon ligand binding. biorxiv.orgacs.org Compound 6N, an endo sulfamide (B24259), demonstrated a significant increase in the melting temperature (ΔTm) of the LRH-1 LBD, indicating strong binding and stabilization of the receptor. biorxiv.org This enhanced thermal stabilization was a key indicator of improved potency compared to its predecessors. acs.org
Fluorescence Polarization (FP) based competition assays have also been instrumental in characterizing the interaction between 6N and LRH-1. biorxiv.orgnih.gov In a coregulator binding assay, 6N, along with compounds RJW100 and 5N, was shown to dose-dependently recruit a fluorescein-labeled Tif2 peptide to the LRH-1 LBD. biorxiv.org While all three compounds promoted this recruitment, 6N exhibited the characteristics of a more complete or full agonist, as indicated by the higher maximum response plateau in the assay compared to the partial agonism observed with RJW100 and 5N. biorxiv.orgnih.gov
Furthermore, a hybrid compound, 6N-10CA, which incorporates the R1 sulfamide of 6N, was developed and showed picomolar binding affinity for LRH-1, approximately a 10-fold increase in affinity compared to 6N itself. nih.gov
Table 1: Comparative Affinity and Stabilization Data for LRH-1 Agonists
| Compound | Assay Type | Observation | Finding |
| 6N | Differential Scanning Fluorimetry (DSF) | Increased thermal melt temperature (ΔTm) | Strong stabilization of LRH-1 LBD biorxiv.orgacs.org |
| 6N | Fluorescence Polarization (FP) | Higher maximum response plateau | Behaves more like a full agonist than RJW100 and 5N biorxiv.orgacs.org |
| RJW100 | Fluorescence Polarization (FP) | Lower maximum response plateau | Partial agonist behavior biorxiv.org |
| 5N | Fluorescence Polarization (FP) | Lower maximum response plateau | Partial agonist behavior biorxiv.org |
| 6N-10CA | Fluorescence Polarization (FP) Competition | Ki value | Picomolar binding affinity, ~10-fold higher than 6N nih.gov |
Functional Reporter Gene Assays for LRH-1 Activation
The functional activity of LRH-1 agonist-6N was rigorously evaluated using cellular luciferase reporter assays. biorxiv.orgacs.org These assays typically involve transfecting cells, such as HeLa cells, with a full-length human LRH-1 expression vector, a firefly luciferase reporter gene under the control of an LRH-1 responsive promoter (like the SHP promoter), and a constitutively active Renilla luciferase vector for normalization. biorxiv.org
In these cell-based assays, compound 6N emerged as a highly potent agonist, with a reported EC50 value of 15.7 ± 0.8 nM. biorxiv.org This level of potency represents a significant, two-orders-of-magnitude improvement over the parent compound, RJW100. biorxiv.orgacs.org The discovery of 6N marked a substantial advancement, identifying it as the first low-nanomolar modulator for the challenging LRH-1 target. biorxiv.org
The remarkable potency of 6N is attributed to its unique interactions within the LRH-1 binding pocket. biorxiv.org Mutagenesis studies revealed that 6N's activation of LRH-1 is driven by interactions with key residues such as Thr352 and His390. biorxiv.orgacs.org The interaction with His390, likely mediated by the nitrogen in the linker of 6N, is particularly crucial for its high agonistic activity. biorxiv.orgacs.org This is in contrast to the structurally similar compound 5N, which lacks this nitrogen and does not rely on His390 for its activity. biorxiv.org
Table 2: Functional Potency of LRH-1 Agonists in Reporter Gene Assays
| Compound | EC50 (LRH-1 Activation) | Relative Potency | Key Activating Interactions |
| 6N | 15.7 ± 0.8 nM biorxiv.org | ~100-fold more potent than RJW100 acs.orgvulcanchem.com | Thr352, His390 biorxiv.orgacs.org |
| RJW100 | ~1.5 µM vulcanchem.com | Reference compound vulcanchem.com | Less specific interactions vulcanchem.com |
| 5N | Similar to RJW100 vulcanchem.com | Minimal improvement over RJW100 vulcanchem.com | Thr352, Met345 (not His390) biorxiv.orgvulcanchem.com |
| 2N | More potent than RJW100 biorxiv.org | Moderate improvement vulcanchem.com | Does not rely on Thr352 interaction biorxiv.org |
Assessment of this compound Selectivity Against Related Nuclear Receptors (e.g., SF-1)
The selectivity of an agonist is a critical factor in its pharmacological profile. The closest homolog to LRH-1 is Steroidogenic Factor-1 (SF-1), and assessing agonist activity against both receptors is crucial. biorxiv.org The nitrogen-containing linker in the R1 position of 6N not only enhances its potency for LRH-1 but also contributes to its selectivity over SF-1. biorxiv.orgacs.org
In functional reporter gene assays comparing the activation of LRH-1 and SF-1, compound 6N was found to be a weaker activator of SF-1 than it is of LRH-1. biorxiv.org This indicates a preferential activity towards LRH-1. In contrast, the parent compound, RJW100, is known to be a potent dual agonist of both LRH-1 and SF-1, with pEC50 values of 6.6 for LRH-1 and 7.5 for SF-1, respectively. medchemexpress.com The structural modifications leading to 6N successfully shifted the activity profile towards LRH-1 selectivity. biorxiv.org
Another related compound, 2N, which also contains an endo acetamide (B32628) group, displayed strong activation of LRH-1 while showing no activity against SF-1, further highlighting the role of specific chemical moieties in determining selectivity between these closely related nuclear receptors. biorxiv.org
Table 3: Selectivity Profile of LRH-1 Agonists
| Compound | LRH-1 Activity | SF-1 Activity | Selectivity Profile |
| 6N | Potent Agonist (EC50 = 15.7 nM) biorxiv.org | Weaker activator compared to LRH-1 biorxiv.org | Selective for LRH-1 over SF-1 biorxiv.org |
| RJW100 | Agonist (pEC50 = 6.6) medchemexpress.com | Potent Agonist (pEC50 = 7.5) medchemexpress.com | Dual LRH-1/SF-1 Agonist medchemexpress.com |
| 2N | Strong Activator biorxiv.org | No Activity biorxiv.org | Highly selective for LRH-1 biorxiv.org |
Cellular Permeability and Subcellular Localization Studies of this compound (excluding "dosage/administration")
While specific data on the cellular permeability and subcellular localization of this compound are not extensively detailed in the provided search results, its demonstrated efficacy in cell-based luciferase reporter assays inherently confirms its ability to cross the cell membrane and reach its intracellular target, the nuclear receptor LRH-1. biorxiv.orgacs.org The experiments were conducted in whole-cell systems (HeLa cells), where the compound, added to the culture medium, had to traverse the plasma membrane to interact with the LRH-1 protein within the cell and modulate the transcription of the reporter gene. biorxiv.org The potent, low nanomolar EC50 value further supports efficient cellular uptake and target engagement. biorxiv.org
LRH-1 itself functions as a transcription factor, which can be located in both the cytoplasm and the nucleus. Its translocation to the nucleus is a key step in its mechanism of action. The positive results in the reporter gene assays, which measure a transcriptional event in the nucleus, imply that 6N is capable of reaching LRH-1 and promoting the necessary conformational changes for its nuclear activity. biorxiv.org
In vitro Metabolic Stability and Biotransformation Pathways Relevant to Preclinical Studies (excluding "safety/adverse effects")
Information regarding the specific in vitro metabolic stability and biotransformation pathways of this compound is limited in the available search results. However, the development of this class of compounds has considered metabolic stability. For instance, the series of compounds based on a 1-ethenyl substitution, to which RJW100 belongs, was noted to be acid stable, which overcame a significant drawback of earlier compound series. acs.org
The focus of the primary research articles was on the structure-activity relationship, potency, and mechanism of action. biorxiv.orgacs.org While detailed metabolic studies are a crucial part of preclinical development, they are not the central topic of the provided sources. The efficacy of 6N in intestinal organoid models, which are complex, multicellular structures cultured over a period, suggests that the compound possesses sufficient stability in a biological matrix to exert its effects. biorxiv.orgmdpi.comuni-konstanz.de Further studies would be required to delineate its specific metabolic fate, including its stability in liver microsomes and identification of its metabolites.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Lrh 1 Agonist 6n
Identification of Key Pharmacophoric Features for LRH-1 Agonism
The remarkable potency of 6N stems from specific pharmacophoric features that optimize its interaction with the LRH-1 ligand-binding domain (LBD). A structure-guided design approach, building upon the scaffold of the earlier agonist RJW100, led to the identification of these critical elements. nih.govacs.org The primary goal was to introduce polar contacts deep within the binding pocket to anchor the compound in a consistent and favorable orientation. nih.govacs.org
Key pharmacophoric features include:
The Bicyclic Core : The cis-bicyclo[3.3.0]octene scaffold serves as the fundamental structure, positioning the substituent groups correctly within the binding pocket. nih.gov
The R1 Linker and endo Sulfamide (B24259) Group : The most critical modification in the development of 6N was the introduction of a nitrogen-containing linker (NH) at the R1 position, creating an endo sulfamide group. vulcanchem.comescholarship.org This feature is the sole difference between the highly potent 6N and the much less potent oxygen-linker analog, 5N. escholarship.org The nitrogen in the linker acts as a hydrogen bond donor, enabling a crucial interaction with the residue His390 deep within the pocket. nih.govescholarship.org This interaction, along with others with Thr352 and Met345, locks the agonist in place, which is a key driver of its high potency. acs.orgescholarship.org The endo stereochemistry of this substituent is also vital, as endo diastereomers consistently show greater activity and stabilizing effects compared to their exo counterparts. nih.gov
Deep Pocket Interactions : Analysis of the LRH-1-RJW100 co-crystal structure revealed an opportunity to strengthen polar contacts in the deep part of the binding pocket (DPP). acs.org The design of 6N successfully exploited this by incorporating the sulfamide group to interact with residues like Thr352. acs.orgescholarship.org These interactions are crucial for anchoring the molecule and improving potency. acs.org
Impact of Structural Modifications on LRH-1 Binding Affinity and Efficacy
Systematic modifications of the initial RJW100 scaffold have provided a clear understanding of how structural changes affect binding and efficacy.
R1 Position Modifications : This position has proven to be the most critical for enhancing potency. The introduction of various polar substituents with endo stereochemistry generally increases potency and stabilizes the LRH-1 receptor. acs.org The tetrahedral shape and polar nature of the endo-sulfamide in 6N led to a 100-fold increase in potency compared to RJW100. acs.org In contrast, the oxygen-containing linker in compound 5N, while also stabilizing, does not achieve the same level of potency, highlighting the unique importance of the nitrogen linker for forming a key hydrogen bond with His390. escholarship.org
R2 and R3 Position Modifications : Modifications at the external styrene (B11656) (R2) and internal styrene (R3) positions have been found to be less beneficial for activity. acs.org These regions are more sensitive to steric hindrance, and substitutions often lead to decreased or no improvement in agonist activity. acs.org
Chirality : The chirality of the bicyclic core also influences activity. For the related agonist RJW100, the RR-enantiomer was found to be a more potent LRH-1 agonist than the SS-enantiomer, which adopts multiple configurations in the binding pocket and fails to make a critical interaction with His390. soton.ac.uk
| Compound | Key Structural Feature (Modification from RJW100) | EC50 (LRH-1) | Impact on Activity |
|---|---|---|---|
| RJW100 | Hydroxyl (OH) group at R1 | ~1.5 µM vulcanchem.com | Reference compound vulcanchem.com |
| 5N | Endo oxygen linker at R1 | ~700 nM escholarship.org | More stabilizing than RJW100 but only moderately more potent. escholarship.org |
| 6N | Endo nitrogen (sulfamide) linker at R1 | 15 nM acs.org | ~100-fold more potent than RJW100; forms key H-bond with His390. acs.orgescholarship.org |
Elucidation of Structural Determinants for LRH-1 Agonist-6N Selectivity
While LRH-1 is the primary target, agonists can show cross-reactivity with the closely related steroidogenic factor-1 (SF-1), which shares 56% sequence identity in the ligand-binding domain. pnas.org Achieving selectivity is crucial for therapeutic applications.
Research indicates that specific interactions deep within the LRH-1 binding pocket are key determinants of selectivity. emory.edu While modifications at the mouth of the pocket can enhance efficacy, it is the precise fit and polar interactions established by moieties like the endo sulfamide of 6N that appear to promote selectivity for LRH-1 over SF-1. emory.edu For instance, while the parent compound RJW100 is a dual agonist for LRH-1 and SF-1, the optimized interactions of 6N contribute to a more selective profile, although some activity against SF-1 may be retained. soton.ac.uk Further studies focusing on the subtle differences in the binding pockets of LRH-1 and SF-1 are necessary to design even more selective agonists. pnas.org
Computational Modeling and Molecular Dynamics Simulations of this compound-LRH-1 Interactions
Computational methods have been instrumental in understanding the dynamic nature of the LRH-1-agonist interaction and the mechanism of activation.
Molecular Dynamics (MD) Simulations : MD simulations have shown that 6N's binding induces a unique conformational state in the LRH-1 receptor. acs.org Specifically, 6N promotes highly interconnected communication between a region near helix 6 (termed Activation Function B or AF-B) and the main Activation Function Surface (AFS), which is the binding site for coactivators. acs.orgescholarship.org This enhanced allosteric signaling is much stronger with 6N compared to less potent agonists like 5N. acs.org
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry : HDX studies have experimentally validated the computational findings. These experiments revealed that 6N binding alters the conformation of LRH-1 by destabilizing the N-terminal part of helix 7 while stabilizing the loop between helices 6 and 7 (the AF-B region). nih.govacs.org Furthermore, 6N strongly stabilizes a part of helix 4 near the AFS. acs.org This dual action—altering dynamics at the AF-B to induce stabilization at the AFS—is a novel mechanism of action that leads to more efficient coactivator recruitment. acs.orgescholarship.org In contrast, the less potent agonist 5N was found to destabilize a critical part of the AFS. vulcanchem.com
Binding Pose Prediction : Modeling correctly predicted that the endo sulfamide of 6N would project into the deep polar pocket to engage with key residues, an orientation confirmed by X-ray crystallography. nih.gov These simulations, combined with crystal structures, confirm that 6N binds deep in the pocket, unlike endogenous phospholipid ligands which interact with residues near the pocket's mouth. rcsb.orgsoton.ac.uk
Design of this compound Analogs for Enhanced Potency or Specificity
The well-defined SAR and high-resolution structural data for 6N have made it an excellent scaffold for developing next-generation LRH-1 modulators with improved properties.
One prominent example is the design of 6N-10CA , a hybrid compound that merges the pharmacophoric features of two different potent agonists:
It retains the 6N core, including the critical R1 endo sulfamide group that provides high-affinity binding deep within the pocket. nih.gov
It incorporates the R4 carboxylic acid tail from another agonist, 10CA , which is known to mimic the interactions of natural phospholipid headgroups at the mouth of the binding pocket. nih.gov
This hybrid strategy proved highly successful. 6N-10CA exhibits picomolar binding affinity, approximately 10-fold higher than 6N itself, making it the most potent LRH-1 ligand reported to date. nih.gov While its efficacy in cell-based reporter assays is comparable to 10CA, it demonstrates a superior ability to induce LRH-1 target gene expression in liver cells (HepG2) compared to either 6N or 10CA alone. nih.gov This suggests that simultaneously engaging both the deep polar pocket and the surface residues at the pocket mouth leads to a synergistic effect on transcriptional activation. nih.govrcsb.org
| Compound | Design Strategy | Binding Affinity (Ki) | Key Outcome |
|---|---|---|---|
| 6N | Targets deep pocket via endo sulfamide | Nanomolar acs.org | High potency acs.org |
| 10CA | Targets pocket mouth via carboxylic acid tail | Higher than 6N nih.gov | High efficacy nih.gov |
| 6N-10CA | Hybrid of 6N (deep pocket) and 10CA (pocket mouth) | Picomolar (approx. 10-fold > 6N) nih.gov | Most potent LRH-1 agonist to date; enhanced target gene expression. nih.gov |
Biological Effects and Preclinical Efficacy in Disease Models
LRH-1 Agonist-6N in Models of Metabolic Dysregulation
LRH-1 is a known regulator of metabolic processes, including lipid and glucose homeostasis. nih.govencyclopedia.pub Preclinical studies suggest that activating LRH-1 with agonists could offer therapeutic benefits for metabolic diseases like nonalcoholic fatty liver disease and type II diabetes. nih.gov The natural LRH-1 agonist, dilauroylphosphatidylcholine (DLPC), has been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and lower triglyceride levels in mouse models of obesity and insulin resistance. nih.govencyclopedia.pub These effects are largely attributed to the reduction of de novo lipogenesis and are dependent on the presence of LRH-1. nih.govacs.org
While direct studies on this compound's effects on metabolic dysregulation are still emerging, its development was spurred by the therapeutic promise of LRH-1 modulation in these pathways. acs.org Research on related compounds and the broader role of LRH-1 indicates a potential for this compound to influence lipid and cholesterol homeostasis. For instance, a hybrid agonist, 6N-10CA, which combines features of 6N, demonstrated a transcriptional profile in HepG2 cells that resembled the effects of DLPC on genes involved in these processes. nih.gov
Table 1: Effects of LRH-1 Activation on Metabolic Parameters in Preclinical Models
| Model System | LRH-1 Agonist | Key Findings | Reference(s) |
| Obese Mice | Dilauroylphosphatidylcholine (DLPC) | Improved glucose tolerance, enhanced insulin sensitivity, regulated triglyceride levels. | nih.gov |
| Mouse Models of Insulin Resistance | Dilauroylphosphatidylcholine (DLPC) | Decreased hepatic steatosis and improved glucose homeostasis. | encyclopedia.pubresearchgate.net |
| HepG2 Cells | 6N-10CA (hybrid agonist) | Promoted a transcriptional profile similar to DLPC for genes involved in lipid and cholesterol homeostasis. | nih.gov |
Role of this compound in Reproductive System Regulation in Animal Models
LRH-1 plays a crucial role in steroidogenesis, the process of hormone synthesis, in the ovaries. pnas.org The activation of LRH-1 by agonist-6N has been shown to upregulate the expression of genes responsible for steroidogenesis in intestinal organoids, suggesting a potential role in modulating hormone production. nih.govnih.govmdpi.com Specifically, treatment with 6N led to a significant increase in the mRNA expression of the steroidogenic enzymes Cyp11a1 and Cyp11b1. nih.govacs.org This upregulation of steroidogenesis is a key mechanism behind the anti-inflammatory effects observed with 6N treatment in models of intestinal inflammation. acs.orgmdpi.com
While these findings are primarily in the context of intestinal steroidogenesis, they highlight the capacity of this compound to modulate pathways central to reproductive hormone production. Further research is needed to explore the direct effects of this compound on reproductive tissues and systemic steroid hormone levels in animal models.
Investigation of this compound in Inflammatory and Immune Response Pathways in Preclinical Systems
A significant body of preclinical evidence points to the potent anti-inflammatory properties of this compound, particularly in models of inflammatory bowel disease (IBD). nih.govrcsb.org In humanized LRH-1 mouse intestinal organoids, 6N has demonstrated the ability to counteract the inflammatory effects of tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com
The primary mechanism for this anti-inflammatory action is the induction of local steroidogenesis within the intestinal epithelium. nih.govresearchgate.net Treatment with 6N leads to increased expression of the steroidogenic enzymes Cyp11a1 and Cyp11b1, which are critical for corticosterone (B1669441) synthesis. nih.govmdpi.com This local production of glucocorticoids helps to suppress inflammation. researchgate.net
Furthermore, this compound has been shown to modulate the expression of key cytokines. In the context of TNF-α-induced inflammation in enteroids, 6N treatment led to an increase in the anti-inflammatory cytokine IL-10 and a reduction in the pro-inflammatory cytokines IL-1β and TNF-α. nih.govacs.orgmedchemexpress.com These findings underscore the potential of this compound as a therapeutic agent for inflammatory conditions by promoting a local anti-inflammatory environment. nih.govacs.org
Table 2: Effects of this compound on Inflammatory Markers in Preclinical Models
| Model System | Key Findings | Reference(s) |
| Humanized LRH-1 Mouse Enteroids | Increased mRNA expression of steroidogenic enzymes Cyp11a1 and Cyp11b1. | nih.gov |
| Humanized LRH-1 Mouse Enteroids (TNF-α stimulated) | Increased expression of anti-inflammatory cytokine IL-10. | nih.govmedchemexpress.com |
| Humanized LRH-1 Mouse Enteroids (TNF-α stimulated) | Reduced expression of inflammatory cytokines IL-1β and TNF-α. | nih.govacs.orgmedchemexpress.com |
| Organoid Model of IBD | Increased expression of LRH-1-controlled steroidogenic genes. | rcsb.org |
| Humanized LRH-1 Intestinal Organoids | Exhibited anti-inflammatory properties via upregulation of steroidogenesis. | mdpi.com |
Impact of this compound on Cell Proliferation and Stemness in Cellular and Animal Models
LRH-1 is recognized for its role in maintaining stemness and promoting cell proliferation, particularly in tissues with high turnover rates like the intestinal epithelium. encyclopedia.pubnih.gov It is essential for the expression of Oct4, a master regulator of pluripotency in embryonic stem cells. encyclopedia.pub In the context of intestinal cell renewal, LRH-1 promotes cell cycle progression through both direct and indirect mechanisms, including the regulation of cyclins D1 and E1. encyclopedia.pubnih.gov
While direct studies on the impact of this compound on cell proliferation and stemness are not extensively detailed in the provided context, the fundamental role of LRH-1 in these processes suggests that its activation by 6N could influence these activities. The development of potent agonists like 6N provides a tool to further investigate the nuanced roles of LRH-1 in tissue regeneration and homeostasis, separate from its implications in cancer promotion. mdpi.com It is known that LRH-1 can act as a coactivator for the β-catenin/Tcf4 pathway to promote the transcription of genes like CcnD1 and c-Myc, which are involved in cell proliferation. encyclopedia.pubnih.gov
Novel Therapeutic Avenues Explored for this compound Beyond Established LRH-1 Roles
The potent and specific nature of this compound opens the door to exploring its therapeutic potential in areas beyond the well-established functions of LRH-1. While the current body of research primarily focuses on metabolic and inflammatory diseases, the widespread expression and diverse functions of LRH-1 suggest broader applications.
For instance, the role of LRH-1 in regulating local glucocorticoid production could have implications for neuroinflammation, a process implicated in various neurodegenerative diseases. The ability of LRH-1 to promote cell renewal and maintain stemness could also be harnessed for tissue regeneration in various contexts. encyclopedia.pubnih.gov Further research is warranted to investigate the efficacy of this compound in preclinical models of these and other conditions. The development of this potent agonist provides a valuable chemical probe to uncover novel biological functions and therapeutic applications of LRH-1. nih.govacs.org
Advanced Research Methodologies for Studying Lrh 1 Agonist 6n
Crystallography and NMR Spectroscopy for LRH-1 Agonist-6N-Receptor Complex Structure Determination
Structural biology techniques, particularly X-ray crystallography and NMR spectroscopy, have been instrumental in understanding the interaction between this compound and the LRH-1 ligand-binding domain (LBD). The X-ray crystal structure of LRH-1 LBD bound to 6N has been determined at a resolution of 2.23 Å. nih.govrcsb.org This structural data provides a detailed view of how 6N binds within the LRH-1 ligand-binding pocket.
NMR spectroscopy has also been utilized in the characterization of this compound. 1H and 13C NMR spectra for 6N, along with related compounds like 2N and 5N, have been provided in supporting information of studies detailing their discovery and characterization. nih.govacs.org While these spectra are primarily used for compound identification and verification, NMR can also provide insights into the dynamics and conformation of the ligand and receptor in solution.
Furthermore, hydrogen-deuterium exchange (HDX) mass spectrometry has been employed to investigate how 6N alters the dynamics and conformation of LRH-1 in solution. acs.orgbiorxiv.org These studies have shown that 6N induces conformational changes in the activation function B (AF-B) region and stabilizes the activation function surface (AFS), which are critical for ligand-driven recruitment of coregulators and subsequent receptor activation. acs.orgbiorxiv.org
Key structural data for LRH-1 bound to 6N includes:
| PDB ID | Resolution (Å) | Ligand | Co-crystalized Protein Fragment |
| 6OQY | 2.23 nih.govrcsb.org | This compound nih.govrcsb.org | Tif2 coregulator fragment rcsb.org |
Proteomic and Transcriptomic Profiling in Response to this compound Treatment
Investigating the cellular response to this compound treatment involves analyzing changes at the proteomic and transcriptomic levels. These profiling techniques provide a global view of the molecular pathways affected by agonist binding.
Transcriptomic profiling using techniques like RT-qPCR and RNA-seq has demonstrated that this compound treatment significantly impacts gene expression. In humanized LRH-1 mouse enteroids, treatment with 1 µM 6N led to a significant increase in the mRNA expression of the steroidogenic enzymes Cyp11a1 and Cyp11b1, which are known transcriptional targets of LRH-1. nih.govacs.org This indicates that 6N effectively activates LRH-1-mediated transcription of steroidogenic genes in this model.
Furthermore, 6N treatment in enteroids resulted in changes in the expression of inflammatory cytokines, with an increase in the anti-inflammatory cytokine IL-10 and decreases in the inflammatory cytokines IL-1β and TNFα. nih.govacs.org These findings suggest a role for 6N in modulating the inflammatory response through LRH-1 activation and subsequent upregulation of steroidogenesis. nih.gov
Global transcriptomic studies (RNA-seq) have also been conducted to compare the effects of different LRH-1 agonists, including 6N and a hybrid compound 6N-10CA, on gene expression profiles in cultured cells, such as HepG2 cells. nih.govacs.org These studies reveal that different agonists can promote opposing transcriptional profiles for lipid metabolism, highlighting the complexity of LRH-1-mediated gene regulation and the ability of different ligands to induce selective modulation. nih.gov RNA-seq data related to LRH-1 agonist studies have been deposited in public databases like NCBI's Gene Expression Omnibus (GEO). acs.org
At the proteomic level, hydrogen-deuterium exchange (HDX) mass spectrometry provides information about protein dynamics and conformational changes induced by ligand binding. As mentioned in Section 7.1, HDX-MS studies have shown how 6N alters the conformation of LRH-1, which is directly related to its mechanism of activation and interaction with coregulators. acs.orgbiorxiv.org HDX-MS data from studies on LRH-1 agonists have also been deposited in repositories like the ProteomeXchange Consortium. acs.org
Transcriptomic Data Highlights from 6N Treatment:
| Gene Target | Effect of 6N Treatment (in humanized LRH-1 mouse enteroids) |
| Cyp11a1 | Increased mRNA expression nih.govacs.org |
| Cyp11b1 | Increased mRNA expression nih.govacs.org |
| IL-10 | Increased mRNA expression nih.govacs.org |
| IL-1β | Decreased mRNA expression nih.govacs.org |
| TNFα | Decreased mRNA expression nih.govacs.org |
Gene Editing and Knockout Models for Validating this compound Target Engagement
Gene editing and knockout models are crucial for validating that the observed effects of this compound are indeed mediated through LRH-1. These models allow researchers to study the consequences of reduced or absent LRH-1 expression on cellular and physiological responses to the agonist.
Studies using LRH-1 knockout mice have been instrumental in understanding the essential roles of LRH-1 in various tissues. Homozygous LRH-1 knockout mice are lethal, highlighting the critical function of this nuclear receptor during development. encyclopedia.pubmdpi.com Studies in heterozygous LRH-1 knockout mice (LRH-1+/-) have demonstrated LRH-1's role in processes like intestinal cell renewal and proliferation. encyclopedia.pubmdpi.com
More specifically, in the context of this compound, studies have utilized humanized LRH-1 mouse enteroids derived from mice expressing human LRH-1 or from LRH-1 knockout lines (Lrh-1f/f and Lrh-1KO). nih.gov By comparing the response to 6N in enteroids with and without LRH-1 expression, researchers can confirm that the agonist's effects on gene expression, such as the induction of Cyp11a1 and Cyp11b1, are dependent on the presence of LRH-1. nih.gov These experiments validate the target engagement of 6N with LRH-1.
Furthermore, studies involving hepatocyte-specific deletion of LRH-1 in mice have been used to investigate the role of hepatic LRH-1 in various processes and its response to modulation. biorxiv.org While not always directly testing 6N, these models provide a crucial background for understanding LRH-1 function in a specific tissue relevant to agonist activity.
Gene editing techniques, such as siRNA-mediated knockdown of LRH-1, have also been used to demonstrate the specificity of LRH-1 agonists. For example, siRNA-mediated knockdown of human LRH-1 rendered the effects of other LRH-1 activators ineffective, confirming that their activity was mediated through LRH-1. plos.org This approach can be applied to validate the target engagement of this compound in cellular systems.
Future Directions and Unanswered Questions in Lrh 1 Agonist 6n Research
Exploration of Allosteric Modulators and Synergistic Interactions with LRH-1 Agonist-6N
The primary binding site for this compound is the orthosteric pocket of the receptor. emory.edu However, the concept of allosteric modulation, where compounds bind to a secondary site to influence receptor activity, is an emerging area of interest in LRH-1 research. An allosteric binding site on LRH-1 has been identified, and it is known that ligand binding can induce conformational changes that affect co-regulator interaction at a distance. nih.govresearchgate.net The development of allosteric modulators could provide a more nuanced approach to regulating LRH-1 activity, potentially offering greater specificity and the ability to fine-tune the receptor's downstream signaling.
Furthermore, exploring synergistic interactions between this compound and other therapeutic compounds could unlock new treatment paradigms. For instance, in complex diseases like non-alcoholic steatohepatitis (NASH), combining an LRH-1 agonist with drugs that target different pathogenic pathways, such as fibrosis or inflammation, may result in enhanced therapeutic outcomes. Investigating these potential synergies is a critical step toward optimizing the clinical utility of LRH-1 activation. The lead antagonist, ANT3, has been shown to decrease LRH-1 activity by disrupting allosteric signaling, highlighting the potential for this type of modulation. emory.edu
Investigation of this compound's Potential in Novel Disease Pathologies
Preclinical studies have largely concentrated on the therapeutic potential of LRH-1 agonists in metabolic conditions such as diabetes and NASH, as well as in inflammatory bowel disease (IBD) and certain cancers. rcsb.orgmdpi.comacs.org However, the broad expression and diverse physiological roles of LRH-1 suggest that its therapeutic relevance may extend to other pathologies. acs.org
Future research should aim to investigate the efficacy of this compound in a wider array of disease models. Given LRH-1's involvement in steroidogenesis and the resolution of endoplasmic reticulum (ER) stress, its modulation could be beneficial in various inflammatory and metabolic disorders. acs.org For example, exploring its effects in preclinical models of autoimmune diseases, neuroinflammatory conditions, or other metabolic complications could reveal novel therapeutic applications for this class of compounds. An organoid model of IBD has already shown that a potent LRH-1 agonist can increase the expression of genes involved in steroidogenesis and promote anti-inflammatory gene expression changes. rcsb.orgacs.org
Development of Advanced this compound Delivery Systems for Research Purposes
The translation of promising preclinical compounds into effective therapies often relies on sophisticated drug delivery systems. For research applications, advanced delivery platforms for this compound could enable precise spatial and temporal control of its administration. This is particularly crucial for targeting specific organs, such as the liver or intestine, where LRH-1 is highly expressed, thereby enhancing efficacy and minimizing potential off-target effects.
Technologies like nanoparticle-based carriers or targeted liposomes could be engineered to deliver this compound to specific cell types. nih.gov For example, a delivery system could be designed to target hepatocytes for treating liver diseases or intestinal epithelial cells for IBD. The development of such targeted delivery systems would not only serve as a valuable research tool for dissecting the tissue-specific functions of LRH-1 but would also lay the groundwork for creating safer and more effective LRH-1-targeted therapies.
Deeper Elucidation of In Vivo Pharmacokinetics and Metabolism
A comprehensive understanding of a compound's pharmacokinetic and metabolic profile is essential for its development. While initial studies have likely provided a basic characterization of this compound, a more in-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) in various preclinical models is necessary.
Future investigations should focus on identifying the metabolic pathways responsible for the breakdown of this compound and characterizing its primary metabolites. It is crucial to determine whether these metabolites are active, inactive, or contribute to any off-target effects. Detailed pharmacokinetic studies in different animal models will provide valuable information on species-specific differences, which is vital for the eventual translation of this research.
| Pharmacokinetic Parameter | Description | Relevance to this compound Research |
| Absorption | The process by which the compound enters the systemic circulation. | Determines the bioavailability and optimal route of administration for in vivo studies. |
| Distribution | The reversible transfer of the compound from the bloodstream to various tissues. | Provides insight into tissue-specific targeting and potential for off-target effects. |
| Metabolism | The chemical transformation of the compound by enzymes, primarily in the liver. | Identifies active or inactive metabolites and potential for drug-drug interactions. |
| Excretion | The removal of the compound and its metabolites from the body. | Determines the compound's half-life and informs dosing schedules in preclinical models. |
This table outlines the key pharmacokinetic parameters and their importance in the ongoing research of this compound.
Bridging Preclinical Discoveries to Translational Research Opportunities for this compound
The ultimate aim of preclinical research is to pave the way for clinical applications. For this compound, this requires a strategic approach to bridge the gap between foundational scientific discoveries and translational studies. A critical component of this is the identification and validation of robust biomarkers to monitor the biological activity of the compound in vivo. These biomarkers could include downstream target genes of LRH-1 or specific metabolic and inflammatory markers that are modulated by LRH-1 activation.
Furthermore, conducting thorough efficacy and safety studies in more clinically relevant and advanced animal models is imperative. For conditions like NASH, this would involve using models that accurately replicate the complex pathophysiology of the human disease, including the progression to fibrosis. The data from these advanced studies will be instrumental in building a strong case for advancing this compound, or structurally related compounds, toward clinical trials. This translational path will require a collaborative, multidisciplinary effort to fully realize the therapeutic potential of targeting LRH-1.
Q & A
Q. What molecular mechanisms underlie LRH-1 agonist-6N's activation of LRH-1, and how can binding affinity be experimentally validated?
this compound interacts with the hydrophobic ligand-binding pocket (LBP) of LRH-1, which lacks polar anchoring sites, complicating rational design . To validate binding, employ electrophoretic mobility shift assays (EMSAs) to confirm direct interaction with LRH-1's DNA-binding domain . Pair this with molecular docking studies to model ligand-receptor interactions, focusing on hydrophobic residues like Leu-287 and Phe-330 . For functional validation, use luciferase reporter assays with LRH-1-responsive promoters (e.g., CYP7A1 or p21) to measure transcriptional activation .
Q. Which target genes are regulated by this compound, and what methodologies are optimal for their identification?
this compound modulates genes involved in bile acid synthesis (CYP7A1, CYP8B1), cell cycle regulation (p21, CCNB1), and lipid metabolism (FASN) . For genome-wide profiling, perform RNA sequencing or microarray analysis (e.g., Illumina HumanHT-12 v4 BeadChip) post-LRH-1 knockdown/agonist treatment . Validate candidates via quantitative RT-PCR and western blotting using cell lines (e.g., HCT116 colon cancer cells) . To identify direct targets, conduct chromatin immunoprecipitation (ChIP) with LRH-1 antibodies, followed by sequencing (ChIP-seq) .
Q. How can researchers standardize assays to evaluate this compound's potency across different experimental models?
Use dose-response curves in LRH-1-overexpressing cell lines (e.g., HEK293T) to calculate EC50 values. Include negative controls (e.g., LRH-1 knockout cells or inert ligands like SR1848) to rule off-target effects . For in vivo models, employ conditional LRH-1 knockdown mice treated with bile acid sequestrants to mimic metabolic stress, measuring hepatic Cyp7a1 expression via qPCR . Normalize agonist activity to endogenous ligands (e.g., phospholipids like DLPC) .
Advanced Research Questions
Q. How can contradictory findings about LRH-1's role in gene regulation (e.g., CYP7A1 in vitro vs. in vivo) be resolved?
In vitro studies often report LRH-1 as a primary CYP7A1 activator, while early in vivo models showed compensatory mechanisms masking this effect . Address this by using whole-body LRH-1 knockdown mice under metabolic stress (e.g., cholestyramine treatment), which revealed LRH-1's critical role in Cyp7a1 upregulation during bile acid loss . Combine this with pathway enrichment analysis (e.g., DAVID or KEGG) to identify redundant pathways (e.g., FXR-SHP axis) that compensate in steady-state conditions .
Q. What experimental designs mitigate cell line-specific variability in this compound responses (e.g., HCT116 vs. HT29 colon cancer cells)?
HCT116 cells show LRH-1-dependent cell cycle regulation, while HT29 cells exhibit distinct transcriptional profiles . To reconcile differences, perform cross-cell line transcriptomic comparisons using hierarchical clustering and gene ontology (GO) analysis. Focus on shared pathways (e.g., endoplasmic reticulum stress) and cell-specific regulators (e.g., p53 in HCT116) . Include isoform-specific knockdowns (e.g., siRNA targeting LRH-1 splice variants) and co-immunoprecipitation (Co-IP) to identify context-dependent co-regulators (e.g., SHP or Prox1) .
Q. What strategies overcome structural challenges in designing LRH-1 agonists with improved specificity and solubility?
LRH-1's hydrophobic LBP favors greasy ligands like phospholipids, which are metabolically unstable . Use photoredox conjugate addition chemistry to synthesize rigid, polar scaffolds that mimic natural ligands while resisting degradation . Validate solubility via HPLC-based pharmacokinetic studies and assess nuclear localization using immunocytochemistry (e.g., SR1848-induced cytoplasmic translocation of LRH-1) . For specificity, screen against related nuclear receptors (e.g., SF-1 or FXR) using competitive binding assays .
Q. How does this compound synergize with other nuclear receptors (e.g., FXR or SREBP2) in metabolic pathways?
LRH-1 and FXR co-bind promoters (e.g., NPC1L1) to regulate cholesterol uptake . To study synergy, employ dual ChIP-seq or reporter gene assays with LRH-1/FXR co-transfection. For example, LRH-1 and SREBP2 exhibit additive activation of NPC1L1 when bound to adjacent response elements . Use site-directed mutagenesis of LRH-1 binding sites to dissect cooperative effects .
Methodological Best Practices
- Data Contradiction Analysis : When LRH-1 agonist effects conflict (e.g., gene repression vs. activation), apply meta-analysis frameworks to compare study conditions (e.g., cell type, agonist concentration) .
- Ethical Documentation : Maintain detailed records of experimental protocols, including reagent lot numbers, siRNA sequences, and statistical thresholds (e.g., FDR <0.05) .
- Evidence Synthesis : Use systematic review tools (e.g., PRISMA guidelines) to integrate findings from heterogeneous studies, highlighting gaps like LRH-1's embryonic lethality in knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
